1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone
Description
1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone (CAS: 1998068-09-9) is a fluorinated aromatic ketone with the molecular formula C₁₄H₈ClF₃O and a molecular weight of 284.66 g/mol. Its structure consists of a biphenyl backbone substituted with a chlorine atom at the 5-position of the first benzene ring and a trifluoroacetyl group (-COCF₃) at the 2-position of the second benzene ring (SMILES: C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F) .
The compound is typically used in pharmaceutical and materials research due to its trifluoromethyl ketone moiety, which enhances lipophilicity and metabolic stability . Its biphenyl framework also contributes to π-π stacking interactions, making it relevant in catalysis and organic synthesis .
Properties
Molecular Formula |
C14H8ClF3O |
|---|---|
Molecular Weight |
284.66 g/mol |
IUPAC Name |
1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H8ClF3O/c15-10-6-7-11(13(19)14(16,17)18)12(8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
BAGRLUZOGPUTER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Aryl halide precursor: Typically, 2-bromo- or 2-iodo-substituted trifluoroethanone derivatives (e.g., 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone or related trifluoroethanol intermediates).
- Phenylboronic acid: Used as the coupling partner to introduce the second phenyl ring.
Catalysts and Conditions
- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene) are employed for their high efficiency and selectivity.
- Base: Aqueous sodium carbonate or other mild bases facilitate the transmetalation step.
- Solvent: Mixtures of dioxane and water are common, providing a suitable medium for both organic and inorganic reagents.
- Temperature: Elevated temperatures around 80–100 °C (commonly ~90 °C) are used to drive the coupling to completion.
- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent catalyst degradation.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Aryl halide (Br or I) + phenylboronic acid, Pd(dppf)Cl₂ catalyst, Na₂CO₃ (aq), dioxane/H₂O, 90 °C, inert atmosphere | Formation of biphenyl trifluoroethanone intermediate |
This step yields this compound with high regioselectivity and good yields.
Preparation of Key Intermediates
Before the Suzuki coupling, the trifluoroethanone moiety is introduced via nucleophilic trifluoromethylation of aryl aldehydes.
Trifluoromethylation of Aryl Aldehydes
- Starting material: 2-bromobenzaldehyde or 2-iodobenzaldehyde derivatives.
- Reagents: Trimethylsilyl trifluoromethyl (TMS–CF₃) reagent is used as the trifluoromethyl source.
- Catalyst: Tetrabutylammonium fluoride (TBAF) initiates the reaction by generating the trifluoromethyl anion.
- Solvent: Tetrahydrofuran (THF) under inert atmosphere.
- Temperature: Initial cooling to 0 °C, then stirring at room temperature for several hours.
- Workup: Hydrolysis of silyl ether intermediates with water and additional TBAF, followed by acid quenching and extraction.
This method affords 1-(2-bromo- or 2-iodophenyl)-2,2,2-trifluoroethanol intermediates, which can be oxidized or further transformed to the trifluoroethanone.
Oxidation to this compound
The trifluoroethanol intermediate can be oxidized to the corresponding trifluoroethanone.
- Oxidizing agents: Commonly used reagents include Dess–Martin periodinane or other mild oxidants compatible with sensitive functional groups.
- Conditions: Typically carried out at room temperature in anhydrous solvents.
- Outcome: High yield conversion to the ketone without affecting the biphenyl or chloro substituents.
Enantiomeric Purity and Configuration
For chiral variants such as (R)-1-(5-chloro-[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanol, stereochemical purity is confirmed by Mosher ester analysis using (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and 4-dimethylaminopyridine as catalyst. This step is crucial for pharmaceutical applications where enantiomeric purity affects biological activity.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The choice of halogen (Br or I) on the aryl precursor affects the coupling efficiency, with iodides generally providing faster reactions but bromides being more cost-effective.
- Pd(dppf)Cl₂ is preferred for its stability and catalytic activity in aqueous-organic solvent mixtures.
- The reaction temperature is critical; too low leads to incomplete coupling, too high may cause decomposition.
- The trifluoromethylation step requires careful control of moisture and temperature to avoid side reactions.
- Purification typically involves extraction, washing with acid and brine, drying, and vacuum distillation or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(5-Chloro[1,1’-biphenyl]-2-yl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoromethyl ketone group can act as an electrophile, participating in reactions with nucleophiles. The biphenyl structure provides stability and rigidity, making it suitable for various applications. The exact pathways and molecular targets depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity : The biphenyl backbone in the main compound increases LogP (3.8) compared to pyridine (2.1) or indole (2.9) derivatives, favoring membrane permeability in drug design .
- Thermal Stability: Trifluoroacetyl derivatives generally exhibit higher thermal stability than non-fluorinated ketones due to strong C-F bonds .
Biological Activity
1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been investigated for its role in inhibiting certain enzymes and its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H11ClF3O. The presence of the trifluoroethanone group contributes to its unique chemical properties and potential reactivity in biological systems.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of Tryptophan Hydroxylase 1 (TPH1), an enzyme involved in serotonin synthesis. Inhibition of TPH1 may have implications for treating various conditions including gastrointestinal disorders, cardiovascular diseases, and certain cancers .
Table 1: Summary of Biological Activities
Anticancer Properties
The compound has shown promising results in antiproliferative assays against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and SK-OV-3 (cisplatin-resistant ovarian cancer). The IC50 values ranged from 4.83 to 11.3 μM, indicating moderate potency against these cancer cells . This suggests that the compound may be further explored as a potential anticancer agent.
Study on TPH1 Inhibition
A study focusing on the synthesis and evaluation of TPH1 inhibitors reported that derivatives of biphenyl compounds, including this compound, exhibited significant inhibitory activity against TPH1. The study emphasized the importance of structural modifications in enhancing inhibitory potency and selectivity towards TPH isoforms .
Anticancer Activity Evaluation
Another research effort evaluated the anticancer potential of similar compounds through in vitro assays. The results indicated that certain derivatives could effectively inhibit cell proliferation in multiple cancer types. The mechanism of action was hypothesized to involve modulation of serotonin pathways, which are often dysregulated in tumors .
Q & A
Q. What are the primary synthetic routes for 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone?
The compound can be synthesized via Suzuki-Miyaura cross-coupling using a brominated trifluoroacetophenone derivative and a boronic acid-functionalized biphenyl. For example, 1-(4-bromophenyl)-2,2,2-trifluoroethanone reacts with biphenyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions . Alternatively, Friedel-Crafts acylation may be employed, where a biphenyl derivative reacts with trifluoroacetyl chloride using AlCl₃ as a Lewis acid catalyst .
Q. Key Optimization Parameters :
- Catalyst loading : 1–5 mol% Pd for Suzuki coupling.
- Temperature : 80–100°C for cross-coupling; room temperature for Friedel-Crafts.
- Solvent : THF or toluene for Suzuki; dichloromethane for Friedel-Crafts.
Q. How is the compound characterized structurally and spectroscopically?
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical:
- ¹H NMR : Distinct signals for aromatic protons (δ 7.4–8.2 ppm) and the trifluoromethyl group (δ -71 ppm in ¹⁹F NMR) .
- 13C NMR : Carbonyl resonance at δ ~180 ppm (q, J = 34.8 Hz) due to coupling with fluorine .
- MS : Molecular ion peak at m/z 284 ([M]⁺) with fragmentation patterns confirming biphenyl and trifluoroacetyl groups .
Q. What structural analogs of this compound have been studied for structure-activity relationships (SAR)?
Analog studies focus on substituent effects:
- Chlorine position : 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone shows altered electronic properties compared to the 5-chloro derivative .
- Biphenyl modifications : Replacing the biphenyl group with a naphthyl system reduces steric hindrance, affecting reactivity .
- Fluorine substitution : Trifluoromethyl vs. difluoromethyl groups impact metabolic stability in pharmacological studies .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral intermediates derived from this compound be achieved?
Biocatalytic reduction using alcohol dehydrogenases (ADHs) enables enantioselective synthesis of chiral alcohols. For example:
Q. Experimental Design :
- Use whole-cell biocatalysts in phosphate buffer (pH 7.0) at 30°C.
- Monitor conversion via chiral HPLC or GC.
Q. What computational methods are used to predict the compound’s reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculations model:
- Transition states for Suzuki-Miyaura coupling, identifying steric effects from the biphenyl group.
- Electrostatic potential maps to predict regioselectivity in Friedel-Crafts acylation .
Validation : Compare computed activation energies with experimental yields (e.g., 67% yield in a Pd-catalyzed reaction aligns with a ΔG‡ of ~25 kcal/mol) .
Q. How do contradictory data on catalytic efficiency in cross-coupling reactions arise, and how can they be resolved?
Discrepancies often stem from:
- Catalyst deactivation : Pd(0) aggregation in low-polarity solvents.
- Substrate impurities : Halogenated byproducts inhibit coupling.
Q. Mitigation Strategies :
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
Q. Data Interpretation :
- Correlate substituent effects (e.g., chloro vs. fluoro) with IC₅₀ values.
- Use molecular docking to identify binding motifs in target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
